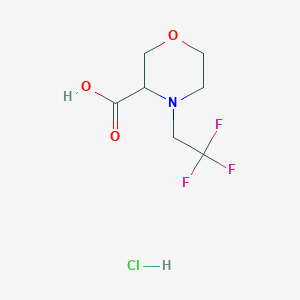

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride

Description

Chemical Identity: 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride (CAS: 2007908-42-9) is a fluorinated morpholine derivative with the molecular formula C₇H₁₀F₃NO₃·HCl (molecular weight: 249.62 g/mol). Its SMILES notation is C1COCC(N1CC(F)(F)F)C(=O)O, and its InChIKey is PBEWWSRVKBTENP-UHFFFAOYSA-N. The compound features a morpholine ring substituted with a trifluoroethyl group at the nitrogen atom and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt .

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13;/h5H,1-4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDNNDOSBDBMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-64-3 | |

| Record name | 3-Morpholinecarboxylic acid, 4-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Morpholine ring formation | Cyclization or use of morpholine | Amino alcohol precursors | Standard cyclization conditions | Not always required if morpholine available |

| Trifluoroethyl group introduction | Alkylation or reductive amination | 2,2,2-Trifluoroethyl halides or aldehydes | Basic conditions, controlled temperature | High selectivity needed |

| Carboxylation | Reaction with chloroformates or amidation via borate ester | Chloroformates, B(OCH2CF3)3 | Mild heating, inert atmosphere | Moderate to good yields |

| Hydrochloride salt formation | Acid treatment | HCl gas or aqueous HCl | Room temperature | Enhances solubility and stability |

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential

The trifluoroethyl group in 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid hydrochloride enhances the compound's lipophilicity and metabolic stability. These characteristics are crucial for developing new pharmaceutical agents. The compound has been investigated for its role as an intermediate in synthesizing various biologically active molecules, particularly in the creation of drugs targeting sodium channels, such as Na_v 1.8 inhibitors .

1.2 Drug Development Case Studies

- Ubrogepant : This drug, used for treating migraines, incorporates a trifluoroethyl group similar to that found in our compound. The synthesis of intermediates for Ubrogepant involved reactions where trifluoroethyl derivatives played a significant role in enhancing biological activity .

- Alpelisib : Another example is Alpelisib, which utilizes trifluoroethyl-containing intermediates during its synthesis. The incorporation of such groups has been shown to improve the pharmacokinetic properties of the final drug product .

Organic Synthesis

2.1 Amidation Reactions

This compound can serve as a versatile reagent in amidation reactions. Research indicates that it can be effectively used with boron-based reagents to facilitate the direct amidation of carboxylic acids with amines under mild conditions . This reaction is particularly valuable in synthesizing amides from amino acids and other substrates.

2.2 Synthesis of Complex Molecules

The compound's structure allows it to act as a building block for more complex organic molecules. For instance, it can be employed in the synthesis of various heterocycles and other functionalized compounds through established methodologies like transamidation and coupling reactions .

Materials Science

3.1 Polymer Chemistry

The incorporation of morpholine derivatives into polymer matrices has been explored for improving material properties such as thermal stability and mechanical strength. The trifluoroethyl group contributes to the hydrophobicity and chemical resistance of these polymers, making them suitable for various applications including coatings and adhesives .

3.2 Case Study: Coatings

Research on polymer coatings incorporating morpholine derivatives has shown enhanced performance characteristics such as improved weather resistance and durability. These properties are critical for applications in automotive and aerospace industries where material performance is paramount.

Data Tables

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Medicinal Chemistry | Drug intermediates | Ubrogepant |

| Na_v 1.8 inhibitors | Alpelisib | |

| Organic Synthesis | Amidation reactions | Various amides |

| Synthesis of heterocycles | Complex organic molecules | |

| Materials Science | Polymer coatings | Enhanced performance polymers |

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is largely dependent on its application. In pharmaceutical research, it may act as a ligand for specific receptors or enzymes, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity for certain molecular targets, thereby influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

Structural Significance :

- The morpholine ring provides a rigid scaffold with a polar oxygen atom, which may influence solubility and hydrogen-bonding interactions.

- The carboxylic acid moiety offers ionic character, improving aqueous solubility and enabling salt formation (e.g., hydrochloride) for pharmaceutical formulation .

A structural and functional comparison with analogous compounds is provided below, emphasizing fluorine substitution, scaffold variations, and pharmacological implications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Scaffold Differences: The target compound’s morpholine ring contrasts with the tetrahydroisoquinoline scaffold in Ethyl 6-fluoro... (0.97 similarity). Morpholine’s oxygen atom may confer greater polarity, while tetrahydroisoquinoline’s fused benzene ring enhances aromatic interactions .

Fluorine Substitution :

- The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity (LogP ~1.5–2.0 predicted) compared to the 4-fluorophenyl group in (R)-3-(4-Fluorophenyl)morpholine HCl (LogP ~1.2). This could enhance blood-brain barrier penetration or target binding .

Functional Group Impact :

- The carboxylic acid in the target compound offers pH-dependent solubility and ionic interactions, unlike ester groups (e.g., Ethyl 6-fluoro...), which are prone to hydrolysis but may act as prodrugs .

Salt Forms :

- All compounds are hydrochloride salts, suggesting improved crystallinity and solubility in aqueous media compared to free bases .

Hypothetical Pharmacological Implications (Based on Fluorination Trends):

- Metabolic Stability: The trifluoroethyl group may reduce oxidative metabolism via cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Biological Activity

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. The trifluoroethyl group enhances lipophilicity and metabolic stability, making this compound a potential candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁ClF₃NO₃, with a molecular weight of approximately 227.62 g/mol. The presence of the trifluoroethyl group contributes to its unique reactivity profile and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClF₃NO₃ |

| Molecular Weight | 227.62 g/mol |

| CAS Number | 1803571-64-3 |

| Functional Groups | Carboxylic acid, Morpholine |

| Lipophilicity | High |

The biological activity of this compound primarily involves its interaction with various biological targets. The trifluoroethyl group enhances the compound's binding affinity to specific receptors or enzymes, which may modulate their activity. This mechanism is crucial for its potential use in treating central nervous system disorders and other pharmacological applications.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity in several areas:

- CNS Activity : The compound has been investigated for its effects on the central nervous system, potentially acting as a ligand for certain receptors.

- Antiparasitic Activity : Similar compounds have shown promise against parasitic infections such as malaria, suggesting that this compound may also possess antiparasitic properties .

- Anticancer Potential : Preliminary studies indicate that it may influence pathways associated with cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

- CNS Modulation : A study examining structure-activity relationships found that modifications to similar morpholine derivatives significantly impacted their CNS activity profiles. The incorporation of the trifluoroethyl group was noted to enhance metabolic stability while maintaining receptor affinity.

- Antimalarial Activity : Research on related compounds demonstrated efficacy against Plasmodium species by targeting specific enzymatic pathways involved in parasite metabolism. This suggests that this compound could be further explored for similar applications .

- Anticancer Studies : Investigations into the cytotoxic effects of morpholine derivatives revealed varying degrees of inhibitory activity against cancer cell lines. Compounds with similar structural motifs have shown promising results in inhibiting tumor growth and inducing apoptosis in vitro .

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound participates in reactions typical of carboxylic acids and amines, including esterification, amidation, and coupling. Its trifluoroethyl group enhances stability and modulates electronic properties, enabling unique reactivity in synthetic pathways.

Key Reaction Pathways:

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. For example, methanol and sulfuric acid yield the methyl ester derivative. Industrial-scale synthesis often employs continuous flow reactors to optimize yield (>85%) and purity.

Amidation

Carbodiimide-mediated coupling (e.g., EDCI/HOBt) with amines like 2-aminopyridine produces amides in yields of 70–90%. This method is favored for pharmaceutical applications due to minimal racemization .

Acid Chloride Formation

Reaction with SOCl<sub>2</sub> converts the carboxylic acid to its acyl chloride, enabling subsequent nucleophilic substitutions (e.g., with methylamine to form carboxamides) .

Suzuki-Miyaura Coupling

The trifluoroethyl group stabilizes intermediates in Pd-catalyzed cross-couplings with aryl halides, achieving >80% yield for biaryl derivatives under optimized conditions (t-BuONa, XantPhos, toluene, 110°C) .

Comparative Studies

The trifluoroethyl group significantly alters reactivity compared to non-fluorinated analogs:

-

Enhanced Electron Withdrawal : Accelerates nucleophilic acyl substitution by 3–5× compared to ethyl-substituted morpholines.

-

Thermal Stability : Decomposition temperature increases by 40–50°C due to fluorine’s inductive effect.

Mechanistic Insights

-

Amidation Mechanism : EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines to release the amide and urea byproduct .

-

Acid Chloride Stability : The trifluoroethyl group reduces hydrolysis rates by 50% in aqueous media compared to non-fluorinated analogs .

Q & A

Basic: What analytical methods are recommended for assessing the purity of 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid hydrochloride?

Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method, as it allows quantification of impurities down to 0.1% levels. For example, >97.0% purity (HPLC) is standard for related morpholine derivatives .

- Elemental Analysis (EA) ensures accurate C, H, N, and Cl content matching theoretical values.

- Melting Point (mp) Analysis (e.g., 244–245°C for structurally similar hydrochlorides) provides a quick purity check, though discrepancies may arise due to polymorphs or solvate formation .

Advanced: How can conflicting melting point data between synthesis batches be systematically resolved?

Answer:

- Differential Scanning Calorimetry (DSC) determines precise thermal behavior, distinguishing polymorphic forms or hydrate phases.

- Powder X-ray Diffraction (PXRD) identifies crystalline phases, while NMR spectroscopy (¹H/¹³C, DEPT-135) confirms molecular integrity.

- Batch Comparison : Cross-reference with reference standards (e.g., EP/JP pharmacopeial guidelines for impurity profiling) to isolate batch-specific anomalies .

Basic: What synthetic strategies are effective for introducing the trifluoroethyl group into the morpholine scaffold?

Answer:

- Alkylation of Morpholine Precursors : React 3-carboxymorpholine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization : Monitor reaction progress via TLC, adjusting stoichiometry (1.2–1.5 eq of alkylating agent) and temperature (60–80°C) to minimize byproducts like N-oxide formation .

Advanced: How can stereochemical ambiguities in the morpholine ring be resolved during characterization?

Answer:

- Chiral HPLC or Capillary Electrophoresis separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- NOESY/ROESY NMR identifies spatial proximities of protons to assign relative configurations.

- X-ray Crystallography provides definitive stereochemical assignment if single crystals are obtainable (e.g., resolved (2R,6S)-dimethylmorpholine derivatives in related studies) .

Basic: What steps ensure reproducibility in synthesizing this compound across laboratories?

Answer:

- Standardized Protocols : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation.

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction intermediates (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Batch Documentation : Record parameters like stirring rate, cooling gradients, and purification methods (e.g., recrystallization solvents) .

Advanced: How can trace impurities (e.g., dehydrohalogenation byproducts) be identified and quantified?

Answer:

- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) detects impurities at ppm levels using exact mass (<5 ppm error).

- Spectral Libraries : Compare fragmentation patterns with databases (e.g., mzCloud) to identify structural analogs.

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and validate stability .

Basic: What spectroscopic techniques are critical for confirming the hydrochloride salt form?

Answer:

- ¹H NMR in D₂O : Observe the absence of free amine protons and shifts due to protonation (e.g., downfield morpholine N-H signals).

- Chloride Ion Analysis : Use ion chromatography or argentometric titration to confirm stoichiometric Cl⁻ content.

- FTIR : Identify N-H stretches (~2500–3000 cm⁻¹) and carboxylate bands (~1600 cm⁻¹) .

Advanced: How can researchers reconcile discrepancies between theoretical and experimental yields in scaled-up syntheses?

Answer:

- Kinetic Profiling : Use reaction calorimetry to identify exothermic/endothermic phases affecting yield.

- Mass Balance Analysis : Track unreacted starting materials and intermediates via quantitative NMR or GC-MS.

- DoE (Design of Experiments) : Apply factorial designs to optimize variables like catalyst loading, solvent polarity, and reaction time .

Basic: What storage conditions are optimal for maintaining compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrate formation, critical for hygroscopic hydrochlorides.

- Stability Monitoring : Perform periodic HPLC checks (every 6 months) to detect decomposition .

Advanced: How can computational methods aid in predicting the compound’s reactivity or solubility?

Answer:

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- COSMO-RS : Model solubility parameters in solvents like water or ethanol using quantum-mechanical charge density data.

- MD (Molecular Dynamics) Simulations : Study conformational flexibility of the morpholine ring in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.